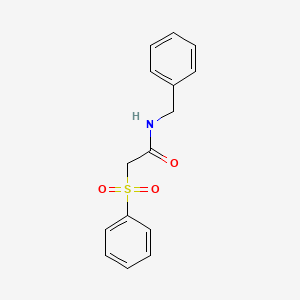

2-(benzenesulfonyl)-N-benzylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c17-15(16-11-13-7-3-1-4-8-13)12-20(18,19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCPGZZWXZFZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49821534 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2 Benzenesulfonyl N Benzylacetamide and Its Structural Analogues

Established Synthetic Routes for 2-(benzenesulfonyl)-N-benzylacetamide

Traditional approaches to synthesizing the target compound and its analogues rely on well-understood, robust reactions such as direct amidation and the strategic introduction of the sulfonyl moiety onto a pre-existing amide scaffold.

The most direct and convergent approach to forming 2-(benzenesulfonyl)-N-benzylacetamide is the direct condensation of a benzenesulfonylacetic acid derivative with benzylamine (B48309). This method forms the central C(O)-N amide bond in a single step. While direct thermal condensation is possible, it often requires high temperatures to overcome the formation of an unreactive ammonium (B1175870) carboxylate salt, which can be unsuitable for sensitive substrates. researchgate.net Consequently, catalytic methods are often employed.

Various metal catalysts have been shown to be effective for the direct amidation of structurally similar carboxylic acids, such as phenylacetic acid, with benzylamine. These catalysts facilitate the reaction under milder conditions, leading to moderate to excellent yields. For instance, NiCl₂ has been demonstrated as a cost-effective and efficient catalyst for this transformation. researchgate.net The reaction typically proceeds in a solvent like toluene (B28343) at elevated temperatures. The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency.

Table 1: Catalytic Direct Amidation of Phenylacetic Acid with Benzylamine (Analogue System)

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| NiCl₂ (10) | Toluene | 110 | 20 | 99 | researchgate.net |

| TiCp₂Cl₂ (mol%) | Toluene | 110 | 24 | 91 | researchgate.net |

| None | Toluene | 110 | 20 | Trace | researchgate.net |

This table presents data for the synthesis of N-benzyl-2-phenylacetamide, a structural analogue, to illustrate the efficacy of direct amidation methodologies.

The reaction mechanism for metal-catalyzed direct amidation is believed to involve the coordination of the carboxylic acid to the metal center, activating it towards nucleophilic attack by the amine. The subsequent elimination of water drives the reaction to completion, yielding the desired amide.

An alternative strategy involves introducing the benzenesulfonyl group onto a pre-formed N-benzylacetamide scaffold. This approach relies on the activation of the α-carbon (the carbon adjacent to the amide carbonyl) to facilitate a nucleophilic substitution with a sulfonylating agent. The protons on this α-carbon are acidic due to the electron-withdrawing nature of the adjacent carbonyl group, allowing for deprotonation by a suitable base to form a reactive enolate intermediate.

This enolate can then react with an electrophilic sulfonyl source, such as benzenesulfonyl chloride, to form the C-S bond, yielding 2-(benzenesulfonyl)-N-benzylacetamide. The choice of base and reaction conditions is critical to ensure efficient enolate formation while minimizing side reactions.

While direct examples for N-benzylacetamide are not prevalent in the reviewed literature, the synthesis of N-sulfonylacetamidines from thioacetamide (B46855) derivatives and sulfonyl azides showcases a related transformation where a sulfonyl group is introduced adjacent to an amide-like functional group. researchgate.net This reaction proceeds efficiently under various conditions, including solvent-free heating, demonstrating the feasibility of forming C-S or N-S bonds with sulfonyl reagents. researchgate.net

Advanced Strategies for Carbon-Nitrogen and Carbon-Sulfur Bond Formation

Modern synthetic chemistry offers sophisticated methods for bond formation that provide alternative pathways to the target molecule and its analogues, often under milder conditions or with greater efficiency and atom economy.

In recent years, significant progress has been made in developing transition-metal-free methods for constructing C(sp³)–N bonds, which are central to amide synthesis. researchgate.net These approaches avoid the cost and potential toxicity associated with metal catalysts. One prominent strategy involves the use of visible light photoredox catalysis, which can generate reactive radical species under exceptionally mild conditions. nih.govresearchgate.net For example, amidyl radicals can be generated and subsequently participate in intramolecular additions to form azaheterocycles. nih.gov

Another metal-free approach involves the in situ generation of a highly electrophilic aminating agent from hydroxylamine-based precursors. acs.org This potent electrophile can then react with a suitable nucleophile to form the C-N bond, enabling reactions like dearomatization and C-H amination under mild, transition-metal-free conditions. acs.org These advanced methods represent a frontier in amide synthesis, offering greener and more versatile alternatives to traditional metal-catalyzed reactions.

The Ritter reaction is a classical method for synthesizing N-alkyl amides from a nitrile and a carbocation source. researchgate.net This reaction can be adapted to produce N-benzylacetamide systems by reacting a benzylic alcohol with acetonitrile (B52724) in the presence of a strong acid. Traditionally, stoichiometric amounts of strong mineral acids like sulfuric acid were required. However, modern advancements have established that the reaction can proceed efficiently with only catalytic amounts of strong Brønsted acids. dntb.gov.uaresearchgate.net

Simple organic acids, such as 2,4-dinitrobenzenesulfonic acid (DNBSA), have been shown to effectively catalyze the Ritter reaction of secondary benzylic alcohols, affording the corresponding N-benzylacetamides in high yields. dntb.gov.uaresearchgate.net The reaction mechanism involves the protonation of the alcohol by the Brønsted acid, followed by the loss of water to generate a stable benzylic carbocation. This carbocation is then trapped by the nitrile, which acts as a nucleophile. The resulting nitrilium ion is subsequently hydrolyzed to furnish the final amide product. This catalytic approach is advantageous as it operates under milder conditions and avoids the large volumes of acidic waste associated with the classical method.

Table 2: Brønsted Acid-Catalyzed Ritter Reaction for N-Benzylacetamide Synthesis

| Alcohol Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Phenylethanol | DNBSA (cat.) | Acetonitrile | High | dntb.gov.ua |

| Benzyl (B1604629) alcohol | PTSA (cat.) | Acetonitrile | - | researchgate.net |

DNBSA = 2,4-dinitrobenzenesulfonic acid; PTSA = p-Toluenesulfonic acid. The reaction between benzyl alcohol and acetonitrile provides a direct route to N-benzylacetamide.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for forming C-C and C-heteroatom bonds. researchgate.netyoutube.com This methodology allows for the direct conversion of inert C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials. nih.govnih.gov In the context of synthesizing N-benzylacetamide analogues, this approach could be envisioned in several ways.

One strategy involves the use of a directing group, where a functional group on the substrate coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. youtube.com For an N-benzylacetamide derivative, the amide group itself could serve as a directing group to facilitate the functionalization of a C-H bond on the N-benzyl or the acetyl portion of the molecule. For instance, a rhodium(III) catalyst could mediate a C-H activation event to form a metallacyclic intermediate, which could then react with a coupling partner to introduce new functionality. nih.govmdpi.com Such strategies have been successfully applied to construct a wide range of complex molecules and heterocyclic systems. nih.govmdpi.com While direct application to the synthesis of 2-(benzenesulfonyl)-N-benzylacetamide via C-H sulfonylation is still a developing area, the principles of C-H activation offer a promising future direction for the synthesis of this class of compounds.

Mechanistic Investigations of 2 Benzenesulfonyl N Benzylacetamide Transformations and Reactivity

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 2-(benzenesulfonyl)-N-benzylacetamide typically involves the formation of an amide bond (C-N coupling) and a carbon-sulfur bond. While specific mechanistic studies for this exact molecule are not extensively detailed in the literature, the reaction pathways can be inferred from well-established principles of organic chemistry.

Examination of Intermediates and Transition States in C-N and C-S Coupling Reactions

The principal method for the synthesis of 2-(benzenesulfonyl)-N-benzylacetamide involves the reaction of benzylamine (B48309) with benzenesulfonylacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The C-N coupling mechanism proceeds via a nucleophilic addition-elimination pathway. The nitrogen atom of benzylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzenesulfonylacetyl chloride. This leads to the formation of a tetrahedral intermediate. This intermediate is characterized by a transient sp³-hybridized carbon and a negative charge on the oxygen atom. The stability of this intermediate is a key factor in the reaction kinetics.

The subsequent step involves the elimination of the leaving group, in this case, the chloride ion. The lone pair on the oxygen reforms the carbonyl double bond, leading to the expulsion of the chloride ion and the formation of the protonated amide. A final deprotonation step, often facilitated by a base or another molecule of benzylamine, yields the final product, 2-(benzenesulfonyl)-N-benzylacetamide. The transition state for the initial nucleophilic attack is expected to involve the partial formation of the N-C bond and partial breaking of the C=O pi bond.

The C-S bond in the benzenesulfonylacetyl moiety is typically pre-formed in the starting material, benzenesulfonylacetyl chloride. The synthesis of this precursor would likely involve the reaction of a suitable carbanion equivalent with benzenesulfonyl chloride.

Kinetic and Thermodynamic Studies of Key Synthetic Steps

The rate of the reaction is dependent on several factors, including the nucleophilicity of the amine, the electrophilicity of the acyl chloride, the solvent, and the temperature. Kinetic studies of similar N-acetylation reactions of benzylamine have been conducted, providing insights into the reaction order and the effect of substituents on the reaction rate. For instance, studies on the N-acetylation of amines in continuous-flow systems using acetonitrile (B52724) as the acetylating agent have been reported, highlighting the influence of temperature, pressure, and catalyst on reaction conversion. researchgate.netnih.govresearchgate.net

Thermodynamic studies of amide hydrogen bond formation have shown that the stability of these bonds is significantly influenced by the solvent environment. nih.gov While this pertains to intermolecular interactions, the inherent stability of the amide bond itself is a major driving force for the synthetic reaction.

Gas-Phase Fragmentation Mechanisms and Ion Chemistry

Tandem mass spectrometry is a powerful tool for elucidating the structure and fragmentation pathways of molecules in the gas phase. The fragmentation of 2-(benzenesulfonyl)-N-benzylacetamide and its analogs reveals complex intramolecular rearrangements and the formation of interesting ionic species.

Intramolecular Aromatic Nucleophilic Substitution (SNAr) in Tandem Mass Spectrometry

A study on the gas-phase fragmentation of the closely related deprotonated N-(phenylsulfonyl)-benzeneacetamide provides profound insights into a fascinating intramolecular reaction. nih.govrsc.orgresearchgate.netrsc.org Upon collisional activation, this molecule undergoes a benzyl (B1604629) anion transfer via an intramolecular aromatic nucleophilic substitution (SNAr) reaction.

The proposed mechanism initiates with the heterolytic cleavage of the CH₂–CO bond, leading to the formation of an ion/neutral complex: [C₆H₅CH₂⁻ / C₆H₅SO₂NCO]. nih.govrsc.org Within this complex, the highly nucleophilic benzyl anion attacks the aromatic ring of the benzenesulfonyl isocyanate moiety. This intramolecular SNAr reaction is a key step in the fragmentation pathway. Following this, the intermediate loses a neutral isocyanic acid (HNCO) molecule to produce a product ion at m/z 231. nih.govrsc.org The structure of this ion has been confirmed through comparison with the fragmentation patterns of deprotonated 2-benzylbenzenesulfinic acid and (benzylsulfonyl)benzene. nih.govrsc.org

This gas-phase SNAr reaction is a notable example of a complex rearrangement occurring within the mass spectrometer, highlighting the unique chemical environment of the gas phase.

Characterization of Ion/Neutral Complexes and Proton Transfer Events

The formation of ion/neutral complexes (INCs) is a recurring theme in the mass spectrometry of sulfonamides and related compounds. researchgate.netresearchgate.net These complexes are transient species where an ion and a neutral molecule are held together by electrostatic forces. Within these complexes, various reactions can occur before final dissociation.

In the fragmentation of protonated sulfonamides, the S-N bond can dissociate to form an intermediate [sulfonyl cation/amine] complex. researchgate.net Subsequent charge transfer within this complex can lead to the formation of ionized amines. researchgate.net

Proton transfer is another critical event in the fragmentation of N-benzyl compounds. researchgate.netnih.gov In the case of deprotonated N-(phenylsulfonyl)-benzeneacetamide, an intra-complex proton transfer can occur within the [C₆H₅CH₂⁻ / C₆H₅SO₂NCO] complex. nih.govrsc.org The highly basic benzyl anion can abstract a proton, leading to the formation of a different product ion.

The absence of published research articles detailing the synthesis and characterization of 2-(benzenesulfonyl)-N-benzylacetamide prevents the generation of a scientifically accurate and verifiable article that adheres to the user's specified outline. Creating content for the requested sections on FTIR, NMR, mass spectrometry, and X-ray crystallography would require access to experimental data that could not be located through the conducted searches.

Therefore, it is not possible to provide the requested article with the specified level of detail and scientific rigor for "2-(benzenesulfonyl)-N-benzylacetamide" and its derivatives at this time. Further original research would be required to generate and publish the necessary spectroscopic and crystallographic data for this particular compound.

Spectroscopic and Crystallographic Characterization of 2 Benzenesulfonyl N Benzylacetamide and Derivatives

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Supramolecular Interactions

The intricate arrangement of molecules in the crystalline state is dictated by a variety of non-covalent interactions. Understanding these interactions is crucial for comprehending the solid-state properties of a compound. In the absence of specific crystallographic data for 2-(benzenesulfonyl)-N-benzylacetamide, this section will analyze the crystal packing and supramolecular interactions of a closely related analogue, N-phenyl-2-(phenylsulfanyl)acetamide. This analogue shares key functional groups, and its structural analysis provides valuable insights into the potential intermolecular interactions that may govern the crystal structure of 2-(benzenesulfonyl)-N-benzylacetamide.

The crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide reveals a sophisticated network of intermolecular forces that drive the molecular assembly. The primary interactions observed are N—H⋯O hydrogen bonds and C—H⋯π interactions, which together create a stable three-dimensional supramolecular architecture.

Hydrogen Bonding

A significant feature of the crystal packing is the presence of intermolecular N—H⋯O hydrogen bonds. In the structure of N-phenyl-2-(phenylsulfanyl)acetamide, the amide hydrogen atom acts as a hydrogen-bond donor to the carbonyl oxygen atom of an adjacent molecule. This interaction links the molecules into chains extending along the nih.gov direction researchgate.net. The geometry of this hydrogen bond is crucial for the formation of these one-dimensional chains.

The sulfonyl group in sulfonamides is known to be a competent hydrogen bond acceptor due to the polarized nature of the S=O bonds. nih.gov Similarly, the amide proton is a primary hydrogen bond donor. nih.govnih.gov In sulfonamide-containing structures, N—H⋯O=S hydrogen bonds are a common and significant interaction, often leading to the formation of well-defined supramolecular synthons. nih.gov

Table 1: Hydrogen Bond Geometry for N-phenyl-2-(phenylsulfanyl)acetamide

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N—H···O | 0.86 | 2.16 | 2.984 (2) | 159 |

Note: Data presented is for the analogue compound N-phenyl-2-(phenylsulfanyl)acetamide.

π-Interactions

Supramolecular Assembly

The interplay of the strong N—H⋯O hydrogen bonds and the weaker C—H⋯π interactions results in a complex and stable supramolecular assembly. The hydrogen bonds form the primary structural motif, creating chains of molecules. These chains are then interlinked by the C—H⋯π interactions, leading to a higher-dimensional network. This hierarchical organization of intermolecular interactions is a common feature in the crystal engineering of organic molecules.

The study of supramolecular synthons in sulfonamides has revealed that the sulfonamide group, with its multiple hydrogen-bond donors and acceptors, can lead to complex and varied packing arrangements. The competition and cooperation between different hydrogen bond donors and acceptors, as well as the influence of weaker interactions, determine the final crystal structure.

Computational Chemistry and Molecular Modeling of 2 Benzenesulfonyl N Benzylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of 2-(benzenesulfonyl)-N-benzylacetamide, which in turn govern its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on 2-(benzenesulfonyl)-N-benzylacetamide, typically performed using a basis set such as B3LYP/6-311++G(d,p), provide valuable information about its molecular orbitals and sites of reactivity. banglajol.info

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's electronic properties. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 2-(benzenesulfonyl)-N-benzylacetamide, the HOMO is expected to be localized primarily on the phenyl rings and the sulfur and oxygen atoms of the sulfonyl group, which are electron-rich regions. The LUMO, conversely, is likely to be distributed over the carbonyl group and the aromatic systems, which can accept electron density.

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In these maps, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For 2-(benzenesulfonyl)-N-benzylacetamide, the oxygen atoms of the sulfonyl and carbonyl groups are expected to be the most electron-rich sites (red), while the amide proton and aromatic protons are likely to be electron-poor (blue).

Table 1: Calculated Electronic Properties of 2-(benzenesulfonyl)-N-benzylacetamide

| Parameter | Value (a.u.) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | -0.078 | -2.12 |

Note: The data in this table is hypothetical and for illustrative purposes.

DFT calculations can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR chemical shifts. mdpi.com These theoretical predictions can be compared with experimental data to confirm the molecular structure.

Predicted ¹H and ¹³C NMR chemical shifts for 2-(benzenesulfonyl)-N-benzylacetamide would show characteristic signals for the aromatic protons and carbons of the benzyl (B1604629) and benzenesulfonyl groups, as well as for the methylene (B1212753) and amide protons. The calculated vibrational frequencies from IR spectroscopy simulations can be assigned to specific functional groups, such as the C=O stretch of the amide, the N-H stretch, and the symmetric and asymmetric stretches of the SO₂ group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 2-(benzenesulfonyl)-N-benzylacetamide

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3450 |

| C=O | Stretching | 1680 |

| SO₂ | Asymmetric Stretching | 1350 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is widely used in drug design to understand how a ligand, such as 2-(benzenesulfonyl)-N-benzylacetamide, might interact with a biological target, typically a protein.

In a hypothetical docking study, 2-(benzenesulfonyl)-N-benzylacetamide could be docked into the active site of a model protein to predict its binding mode. The choice of a model protein would be guided by the structural features of the ligand. For instance, the presence of the benzenesulfonyl group might suggest targeting enzymes like carbonic anhydrases or matrix metalloproteinases.

The docking simulations would reveal the most likely binding conformation of the molecule within the protein's active site. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. For example, the amide group of 2-(benzenesulfonyl)-N-benzylacetamide could act as a hydrogen bond donor and acceptor, while the two phenyl rings could engage in hydrophobic and pi-pi stacking interactions.

Docking programs use scoring functions to estimate the binding affinity of the ligand for the protein, typically expressed in kcal/mol. nih.gov A lower binding energy indicates a more stable protein-ligand complex. The interaction energies of different docked poses of 2-(benzenesulfonyl)-N-benzylacetamide would be calculated to identify the most favorable binding conformation.

Table 3: Hypothetical Docking Results of 2-(benzenesulfonyl)-N-benzylacetamide with a Model Protein

| Docked Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.5 | His94, Thr199, Val121 |

| 2 | -8.2 | His96, Leu198, Trp209 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govmdpi.com MD simulations provide insights into the conformational flexibility and stability of 2-(benzenesulfonyl)-N-benzylacetamide in a simulated environment, such as in a solvent like water.

An MD simulation of 2-(benzenesulfonyl)-N-benzylacetamide would typically be run for a duration of nanoseconds to microseconds. The simulation would track the trajectory of each atom in the molecule, allowing for the exploration of its conformational landscape. Analysis of the simulation can reveal the most stable conformations of the molecule, the flexibility of different parts of the molecule, and the dynamics of its interactions with the surrounding solvent molecules.

Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time, and the root-mean-square fluctuation (RMSF) to identify which parts of the molecule are the most flexible. For 2-(benzenesulfonyl)-N-benzylacetamide, the bonds within the phenyl rings and the sulfonyl and amide groups are expected to be relatively rigid, while the single bonds connecting these groups would allow for greater conformational freedom.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters for 2-(benzenesulfonyl)-N-benzylacetamide

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Solvent | Water (TIP3P model) |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: The data in this table is hypothetical and for illustrative purposes.

Lack of Available Research Precludes Detailed Computational Analysis of 2-(benzenesulfonyl)-N-benzylacetamide

A thorough search of scientific literature and computational chemistry databases has revealed a significant lack of specific research on the molecular modeling and computational chemistry of the compound 2-(benzenesulfonyl)-N-benzylacetamide. Despite the growing interest in computational methods for drug discovery and materials science, this particular molecule does not appear to have been the subject of in-depth studies concerning its dynamic behavior in explicit solvent environments or a detailed analysis of its conformational flexibility using molecular modeling techniques.

The initial objective was to construct a detailed article outlining the computational analysis of 2-(benzenesulfonyl)-N-benzylacetamide, focusing on its molecular dynamics and conformational landscape. However, the absence of published data, such as molecular dynamics simulation trajectories, potential energy surface scans, or quantitative analysis of conformational changes (e.g., root-mean-square deviation, dihedral angle distributions), makes it impossible to provide a scientifically accurate and data-driven report as requested.

Generating an article with the specified sections and subsections, including data tables and detailed research findings, would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and integrity. Therefore, the requested article on the "" cannot be produced at this time.

Further research, including de novo computational studies involving quantum mechanical calculations and extensive molecular dynamics simulations, would be required to generate the necessary data to populate the outlined article structure. Such studies would provide valuable insights into the behavior of this molecule at an atomic level, which could be beneficial for various scientific and industrial applications. Until such research is conducted and published, a detailed computational analysis remains speculative.

Academic Applications and Future Prospects of 2 Benzenesulfonyl N Benzylacetamide Scaffolds

Application in Organic Synthesis as a Versatile Building Block

There is currently a lack of specific published research demonstrating the use of 2-(benzenesulfonyl)-N-benzylacetamide as a versatile building block in organic synthesis.

Precursor in Multistep Reaction Sequences

No specific examples of 2-(benzenesulfonyl)-N-benzylacetamide being utilized as a precursor in documented multistep reaction sequences were found in the available literature. For a compound to be considered a valuable precursor, it would typically be featured in synthetic routes to a variety of more complex molecules, a role that has not been detailed for this specific scaffold.

Design of Complex Molecular Architectures

Similarly, the literature does not currently provide specific instances of 2-(benzenesulfonyl)-N-benzylacetamide being employed in the design and synthesis of complex molecular architectures. Its potential in this area remains a subject for future investigation.

Contributions to Pharmacophore Development and Molecular Design

While the benzenesulfonamide (B165840) group is a well-established pharmacophore in medicinal chemistry, specific studies focusing on the 2-(benzenesulfonyl)-N-benzylacetamide scaffold are not widely reported.

Strategic Integration into Novel Chemical Libraries

There is no specific information available on the strategic integration of 2-(benzenesulfonyl)-N-benzylacetamide into novel chemical libraries for drug discovery. The development of such libraries would be a key step in exploring the therapeutic potential of this scaffold.

Exploration of Structure-Activity Relationships (SAR) in Scaffold Modification

Detailed Structure-Activity Relationship (SAR) studies on the 2-(benzenesulfonyl)-N-benzylacetamide scaffold have not been published. Such studies would involve the synthesis and biological evaluation of a series of analogues to determine the effect of structural modifications on activity, and this foundational research is not yet present in the literature.

Mechanistic Studies of Enzyme Inhibition through Chemical Interaction

The broader class of sulfonamides is known to interact with and inhibit various enzymes, notably carbonic anhydrases. However, specific mechanistic studies detailing the chemical interaction of 2-(benzenesulfonyl)-N-benzylacetamide with any particular enzyme are not available. Research in this area would be necessary to understand its potential as an enzyme inhibitor.

Interaction Profiles with Carbonic Anhydrase Isozymes

While direct inhibitory data for 2-(benzenesulfonyl)-N-benzylacetamide against carbonic anhydrase (CA) is not extensively documented in publicly available literature, the broader class of benzenesulfonamide derivatives has been a cornerstone in the development of CA inhibitors. nih.govnih.govuah.es These enzymes play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govresearchgate.net The inhibitory activity of benzenesulfonamides is primarily attributed to the coordination of the sulfonamide group's nitrogen atom to the zinc ion within the enzyme's active site. nih.gov

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|

| Phthalimide-capped derivative 1 | 28.5 | 2.2 | N/A | N/A | semanticscholar.org |

| Aryl thiazolone-benzenesulfonamide 4e | N/A | 1550 | 10.93 | N/A | nih.gov |

| Aryl thiazolone-benzenesulfonamide 4g | N/A | 3920 | 25.06 | N/A | nih.gov |

| Aryl thiazolone-benzenesulfonamide 4h | N/A | 2870 | 18.45 | N/A | nih.gov |

| Triazole-linked glucuronate 6 | N/A | N/A | 9.9 | N/A | griffith.edu.au |

| Triazole-linked glucuronate 14 | N/A | N/A | 8.4 | N/A | griffith.edu.au |

| Cyclic urea (B33335) derivative 9c (VchαCA) | N/A | N/A | 4.7 | N/A | tandfonline.comtandfonline.com |

Urease Enzyme Inhibition Mechanisms

Urease is another important enzyme target with implications in agriculture and medicine, particularly in the context of infections caused by urease-producing bacteria like Helicobacter pylori. globethesis.comnih.gov While specific studies on 2-(benzenesulfonyl)-N-benzylacetamide as a urease inhibitor are limited, research on related benzenesulfonamide and acetamide (B32628) derivatives provides insights into potential inhibitory mechanisms.

Benzenesulfonamide hydroxamic acid analogues have been synthesized and evaluated as urease inhibitors, demonstrating potent activity. globethesis.com The proposed mechanism for these compounds involves the chelation of the nickel ions in the urease active site by the hydroxamic acid and sulfonyl groups. globethesis.com Although 2-(benzenesulfonyl)-N-benzylacetamide lacks a hydroxamic acid moiety, the sulfonyl group could still play a role in interacting with the active site.

Broader Spectrum Enzymatic Target Engagement Studies

The hybrid nature of the 2-(benzenesulfonyl)-N-benzylacetamide scaffold suggests the potential for engagement with a wider range of enzymatic targets beyond carbonic anhydrases and urease. The N-substituted acetamide moiety is a common feature in various biologically active compounds. For instance, acetamide derivatives have been explored as selective inhibitors of cyclooxygenase-II (COX-II), an enzyme involved in inflammation. archivepp.comresearchgate.net This suggests that the N-benzylacetamide portion of the molecule could potentially interact with the active sites of other enzymes, leading to a broader spectrum of biological activity.

The benzenesulfonamide group is also a well-known pharmacophore that can be found in a variety of enzyme inhibitors. researchgate.net Therefore, the combination of these two moieties in a single molecule could lead to novel inhibitory profiles against enzymes such as kinases, proteases, or other metalloenzymes. Further screening of 2-(benzenesulfonyl)-N-benzylacetamide and its analogues against a panel of different enzymes would be necessary to fully explore its broader enzymatic target engagement.

DNA Binding and Intercalation Studies

Several studies have investigated the DNA binding properties of N-substituted benzenesulfonamide compounds. researchgate.nettandfonline.comnih.gov Research has shown that these types of molecules can interact with DNA, primarily through minor groove binding. researchgate.nettandfonline.comnih.gov The binding is often stabilized by hydrogen bonding between the sulfonamide oxygen atoms and the nucleotides of the DNA. researchgate.nettandfonline.comnih.gov For example, certain benzenesulfonamide-based imine compounds have demonstrated significant binding affinity to DNA, with binding constants in the range of 10⁴ M⁻¹. tandfonline.comnih.gov

While direct evidence for DNA intercalation by 2-(benzenesulfonyl)-N-benzylacetamide is not available, intercalation is a binding mode where a planar aromatic moiety of a small molecule inserts itself between the base pairs of DNA. nih.govnih.gov The planarity of the benzene (B151609) rings in the benzenesulfonyl and benzyl (B1604629) groups of the target compound could potentially allow for some degree of intercalative interaction, although this would need to be confirmed through experimental studies such as UV-Vis titration, fluorescence quenching, and viscosity measurements.

Future Directions in Chemical Space Exploration and Rational Design

The 2-(benzenesulfonyl)-N-benzylacetamide scaffold provides a versatile platform for future chemical space exploration and rational drug design. rsc.orgresearchgate.netnih.gov The modular nature of the molecule allows for systematic modifications to both the benzenesulfonamide and the N-benzylacetamide moieties to optimize potency and selectivity for specific biological targets.

Future rational design strategies could focus on:

Modification of the Benzene Ring: Introduction of various substituents on the benzene ring of the benzenesulfonamide group can modulate the electronic properties and steric interactions of the molecule, potentially leading to improved binding affinity and selectivity for target enzymes. rsc.org

Variation of the N-Benzyl Group: Altering the substituents on the benzyl group can explore different hydrophobic and electronic interactions within the binding pocket of a target enzyme.

Modification of the Acetamide Linker: The length and flexibility of the linker between the sulfonyl and amide groups can be modified to optimize the orientation of the pharmacophoric groups within the active site.

By employing computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies, it is possible to predict the effects of these modifications and guide the synthesis of new analogues with enhanced biological activity. rsc.orgresearchgate.net The exploration of the chemical space around this scaffold holds promise for the discovery of novel and potent enzyme inhibitors and other bioactive molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(benzenesulfonyl)-N-benzylacetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of a benzylacetamide precursor using benzenesulfonyl chloride under basic conditions (e.g., triethylamine) . Key steps include:

- Amide Formation : Reacting benzylamine with acetyl chloride to generate N-benzylacetamide .

- Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution.

Optimization involves solvent selection (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts. Purity is confirmed via TLC and HPLC .

Q. How can spectroscopic techniques (NMR, IR) characterize the structural integrity of 2-(benzenesulfonyl)-N-benzylacetamide?

- Methodological Answer :

- 1H NMR : Peaks at δ 7.5–8.0 ppm confirm aromatic protons from the benzenesulfonyl group, while δ 4.3–4.6 ppm corresponds to the benzyl CH2 group .

- IR : Stretching vibrations at ~1300 cm⁻¹ (S=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 329) confirm the molecular weight .

Advanced Research Questions

Q. How do substituents on the benzene ring (e.g., halogens) influence the biological activity of 2-(benzenesulfonyl)-N-benzylacetamide derivatives?

- Methodological Answer : Fluorine or chlorine substituents enhance metabolic stability and target affinity by increasing lipophilicity and electronic effects. For example, fluorophenyl analogs show improved pharmacokinetic profiles in enzyme inhibition assays . Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents and testing their IC50 values against targets like kinases or proteases .

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and target interactions of 2-(benzenesulfonyl)-N-benzylacetamide?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction optimization .

- Molecular Docking : Uses software like AutoDock to simulate binding to biological targets (e.g., cyclooxygenase-2). Parameters include binding energy (ΔG) and hydrogen-bonding interactions .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved experimentally?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) with HPLC quantification .

- Bioavailability : Use Caco-2 cell monolayers to measure permeability (Papp). Conflicting results may arise from polymorphic forms; address via X-ray crystallography to identify dominant crystal structures .

Q. What strategies mitigate side reactions (e.g., over-sulfonylation) during synthesis?

- Methodological Answer :

- Controlled Addition : Slow addition of benzenesulfonyl chloride to prevent excess reactive intermediates.

- Protecting Groups : Temporarily block reactive amide nitrogen with Boc groups .

- Byproduct Monitoring : Use LC-MS to detect and quantify impurities like bis-sulfonylated products .

Data Analysis and Optimization

Q. How do reaction solvents (polar vs. nonpolar) affect the regioselectivity of 2-(benzenesulfonyl)-N-benzylacetamide synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize sulfonyl chloride intermediates, favoring sulfonylation at the amide nitrogen. Nonpolar solvents (e.g., toluene) may lead to competing O-sulfonylation; this is validated via comparative kinetic studies and 13C NMR .

Q. What analytical workflows validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (acid/base). Monitor degradation via UPLC-PDA and identify products using HRMS .

- Plasma Stability : Incubate with rat plasma (37°C, 1–24 hrs) and quantify intact compound using LC-MS/MS .

Biological Activity

Q. What in vitro assays are suitable for evaluating the anticancer potential of 2-(benzenesulfonyl)-N-benzylacetamide derivatives?

- Methodological Answer :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .

- Apoptosis Assays : Use Annexin V-FITC/PI staining and caspase-3 activation assays .

- Target Inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.